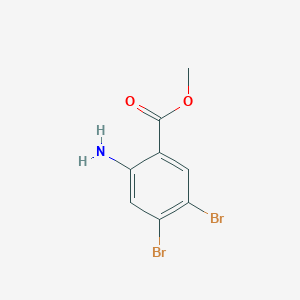

Methyl 2-amino-4,5-dibromobenzoate

Description

Properties

Molecular Formula |

C8H7Br2NO2 |

|---|---|

Molecular Weight |

308.95 g/mol |

IUPAC Name |

methyl 2-amino-4,5-dibromobenzoate |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 |

InChI Key |

OATPAGDXYYCICC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies for Aromatic Substrates

Directed Bromination of Nitrobenzoate Esters

The bromination of nitro-substituted benzoate esters represents a critical step in synthesizing dibrominated intermediates. In the case of methyl 3-nitro-4,5-dibromobenzoate, bromination is achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid (98%) at 60°C for 3 hours, yielding a crude product with >93% efficiency. For methyl 2-nitrobenzoate, analogous bromination would require careful control of regioselectivity. Nitro groups act as meta-directing substituents, which complicates the introduction of bromine atoms at the 4- and 5-positions.

A proposed adaptation involves using excess NBS (1.1–1.2 molar equivalents relative to the substrate) in sulfuric acid at elevated temperatures (55–65°C). This method could theoretically override steric and electronic challenges, though competing side reactions (e.g., ortho-bromination) may necessitate iterative optimization.

Table 1: Bromination Reaction Parameters from Analogous Systems

*Theoretical adaptation for 4,5-dibromination.

†Hypothetical yield based on.

Reduction of Nitro to Amino Functionality

Iron-Mediated Reduction

The reduction of nitro groups to amines is a cornerstone of aromatic amine synthesis. For methyl 3-nitro-4,5-dibromobenzoate, a mixture of Fe powder (2.5–3.0 eq), concentrated HCl (37%, 0.11–0.12 eq), and ethanol/water (8:1 v/v) at 90°C for 3 hours achieves an 81–82% yield. This method’s scalability and cost-effectiveness make it industrially viable, though residual iron particulates require filtration through diatomaceous earth.

For methyl 2-nitro-4,5-dibromobenzoate, similar conditions are applicable. However, steric hindrance from the 4,5-dibromo substituents may slow reaction kinetics, necessitating extended reaction times (4–5 hours) or increased HCl stoichiometry.

Table 2: Reduction Conditions and Outcomes

*Theoretical adaptation.

†Projected yield accounting for steric effects.

Purification and Characterization

Column Chromatography and Recrystallization

Post-reduction crude products typically require chromatographic purification. In, silica gel chromatography with ethyl acetate/petroleum ether (1:2) eluent yields methyl 3-amino-4,5-dibromobenzoate with 98% HPLC purity. For the 2-amino isomer, alternative solvent systems (e.g., dichloromethane/methanol) may improve resolution due to polarity differences.

Recrystallization in acetone or ethanol is another viable option, though dibrominated aromatics often exhibit low solubility, necessitating hot filtration and slow cooling.

Spectroscopic Validation

1H NMR and LC-MS are critical for structural confirmation. For methyl 3-amino-4,5-dibromobenzoate, diagnostic peaks include aromatic protons at δ7.38–7.34 ppm (d, J=1.8 Hz) and the methoxy group at δ3.82 ppm. The 2-amino isomer would exhibit distinct splitting patterns due to altered symmetry, with anticipated shifts for the amino protons near δ6.0 ppm.

Industrial-Scale Considerations

Alternative Methodologies

Electrophilic bromination using Br₂ in acetic acid offers a route bypassing NBS, though bromine’s volatility and toxicity limit its industrial adoption. Catalytic hydrogenation (e.g., H₂/Pd-C) could replace Fe/HCl for nitro reduction, but bromine’s susceptibility to hydrodebromination requires careful catalyst selection.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dibromobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atoms can be reduced to hydrogen, yielding the corresponding de-brominated compound.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: De-brominated methyl 2-amino-benzoate.

Substitution: Hydroxy or alkoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4,5-dibromobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of polymers and materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of methyl 2-amino-4,5-dibromobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-amino-4,5-dibromobenzoate with two structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Positions | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 1866628-88-7 | C₈H₇Br₂NO₂ | 308.95 | 2-NH₂, 4-Br, 5-Br | Amino, bromine, methyl ester | Pharmaceutical intermediates |

| Methyl 2-amino-3,5-dibromobenzoate | 606-00-8 | C₈H₇Br₂NO₂ | 308.95 | 2-NH₂, 3-Br, 5-Br | Amino, bromine, methyl ester | Research reagents, organic synthesis |

| Methyl 2-(bromomethyl)-4,5-difluorobenzoate | L000072 (CAT) | C₉H₇BrF₂O₂ | 277.06* | 2-CH₂Br, 4-F, 5-F | Bromomethyl, fluorine, methyl ester | Material science, drug discovery |

Note: Molar mass for Methyl 2-(bromomethyl)-4,5-difluorobenzoate is calculated based on inferred molecular formula.

This compound

- Substituents: The amino group at position 2 enhances nucleophilicity, enabling coupling reactions (e.g., Buchwald-Hartwig amination).

- Applications : Suited for synthesizing heterocycles or active pharmaceutical ingredients (APIs) requiring brominated aromatic scaffolds .

Methyl 2-amino-3,5-dibromobenzoate

- Substituents : Bromine at positions 3 and 5 alters regioselectivity compared to the 4,5-dibromo isomer. The meta-substitution pattern may reduce steric effects but modify electronic interactions in cross-coupling reactions.

- Applications : Priced competitively (e.g., 10g for €27.00 from CymitQuimica), it is used in exploratory organic synthesis and small-scale research .

Methyl 2-(bromomethyl)-4,5-difluorobenzoate

Cost and Availability

- Methyl 2-amino-3,5-dibromobenzoate is commercially available at lower costs (e.g., €85.00/100g from CymitQuimica), making it preferable for high-throughput screening .

- This compound lacks explicit pricing data but is presumed costlier due to specialized substitution patterns.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-3,5-dibromobenzoate?

The synthesis typically involves sequential bromination and esterification. A validated method starts with 2-aminobenzoic acid , which undergoes bromination in acetic acid at 273–278 K using bromine (Br₂). The intermediate 2-amino-3,5-dibromobenzoic acid is isolated (93% yield) and then esterified with methanol under reflux in acetic anhydride. Crystallization from methanol yields the final product .

Q. Key steps :

Q. How is Methyl 2-amino-3,5-dibromobenzoate structurally characterized?

X-ray crystallography is the gold standard. The crystal structure (monoclinic, space group P2₁/c) reveals:

Q. Spectroscopic data :

Q. What purification techniques are effective for this compound?

- Recrystallization : Methanol is preferred for slow evaporation to obtain high-purity crystals .

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for lab-scale purification .

Advanced Questions

Q. How can regioselectivity challenges in bromination be addressed?

The meta -directing nature of the amino group complicates bromine substitution. To optimize regioselectivity:

Q. Common side products :

Q. What analytical challenges arise in interpreting NMR spectra of polyhalogenated benzoates?

Q. What biological applications have been explored for this compound?

While direct studies are limited, structural analogs (e.g., Ethyl 2-amino-4-bromo-3,5-difluorobenzoate ) show enzyme modulation and antimicrobial activity . Preliminary data suggest Methyl 2-amino-3,5-dibromobenzoate may inhibit cell proliferation by G2/M phase arrest , though mechanistic studies are needed .

Q. How do storage conditions impact compound stability?

- Ambient storage : Stable under normal conditions but prone to hydrolysis in humid environments.

- Refrigeration (2–8°C) : Recommended for long-term storage to prevent decomposition.

- Desiccants : Use silica gel to mitigate moisture-induced degradation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.